molecular formula C29H18N2O4 B5078630 6,6'-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one)

6,6'-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one)

Cat. No.: B5078630
M. Wt: 458.5 g/mol
InChI Key: DMEPJDXEBHDNNP-UHFFFAOYSA-N
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Description

6,6’-Methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) is a complex organic compound with the molecular formula C29H18N2O4. It belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of aroyl isothiocyanates to form thiourea derivatives, which then undergo a thiazine ring closure to yield the desired benzoxazinone structure . The reaction conditions often involve the use of concentrated sulfuric acid or other strong acids to promote ring closure and ensure high yields.

Industrial Production Methods

Industrial production of 6,6’-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) may involve large-scale synthesis using similar methods as described above, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

Mechanism of Action

The mechanism of action of 6,6’-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with biological targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target of the compound.

Properties

IUPAC Name

6-[(4-oxo-2-phenyl-3,1-benzoxazin-6-yl)methyl]-2-phenyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O4/c32-28-22-16-18(11-13-24(22)30-26(34-28)20-7-3-1-4-8-20)15-19-12-14-25-23(17-19)29(33)35-27(31-25)21-9-5-2-6-10-21/h1-14,16-17H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEPJDXEBHDNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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